2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol is a chemical compound with significant potential in medicinal chemistry, particularly as a pharmacological agent. This compound features a quinoline structure, which is known for its biological activity, including antimicrobial and anticancer properties. The presence of chlorine and fluorine substituents enhances its lipophilicity and biological interactions.
2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol belongs to the class of quinoline derivatives. Quinoline compounds are heterocyclic aromatic organic compounds containing a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound can be classified under the broader category of pharmaceuticals due to its potential therapeutic applications.
The synthesis of 2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol can be achieved through several methods, predominantly involving the following steps:
The synthesis may involve conditions such as refluxing in solvents like ethanol or dimethylformamide, with catalysts or bases to facilitate reactions. The yield and purity of the final product can be optimized through techniques like chromatography for purification .
The molecular formula for 2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol is CHClF NO. Its structure includes:
Key structural data include:
The compound can undergo various chemical reactions, including:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity, often using solvents like ethanol or acetonitrile and employing catalysts when necessary .
The mechanism of action for 2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol primarily relates to its interaction with biological targets such as enzymes or receptors involved in disease processes.
Research indicates that quinoline derivatives often exhibit significant activity against various cancer cell lines and microbial strains, suggesting that this compound could share similar properties .
Key physical properties include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize this compound and confirm its structure .
2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol has potential applications in:
The discovery of nalidixic acid (1962) marked the inception of quinolone antibiotics, though its utility was limited to urinary tract infections due to poor systemic absorption and narrow Gram-negative coverage [2] [7]. The introduction of a C6-fluorine atom in the 1980s (e.g., ciprofloxacin) revolutionized the class, broadening the spectrum to include Pseudomonas aeruginosa and staphylococci while improving tissue penetration and oral bioavailability [4] [7]. Subsequent generations incorporated:
Table 1: Evolution of Fluoroquinolone Antibiotics
Generation | Representative Drug | Key Structural Modifications | Spectrum Enhancement | |
---|---|---|---|---|
1st | Nalidixic acid | Naphthyridone core; no C6-F | Gram-negative bacilli (limited) | |
2nd | Ciprofloxacin | C6-F; C7-piperazine; N1-cyclopropyl | Gram-negative (including Pseudomonas) | |
3rd | Levofloxacin | C8-methoxy; chiral C7-methylpiperazinyl | Gram-positive (e.g., S. pneumoniae) | |
4th | Moxifloxacin | C8-methoxy; bicyclic C7-azabicyclo group | Anaerobes + atypicals | [2] [4] |
8-Aminoquinolines represent a distinct subclass with applications beyond antibacterials. Sitamaquine (8-[(6-methoxyquinolin-8-yl)amino]octan-1-amine) demonstrated oral antileishmanial activity but was discontinued due to nephrotoxicity [10]. Key pharmacophoric elements include:
The target compound 2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol incorporates these features: C4-Cl and C6-F for electronic effects, plus a C8-ethanolamine side chain for balanced hydrophilicity.
Halogen atoms (F, Cl, Br, I) profoundly influence drug-receptor interactions through:
In quinolines, C6-fluorination increases DNA gyrase binding by 10-100-fold compared to des-fluoro analogs, while C4-chlorination augments heme polymerization inhibition in antimalarials (IC₅₀ 0.5–5 μM vs. >50 μM for non-chlorinated) [6] [9].
Table 2: Impact of Halogen Position on Quinoline Bioactivity
Halogen Position | Functional Consequence | Example Compound | Biological Effect | |
---|---|---|---|---|
C4-Cl | Enhances hydrophobic stacking with enzyme pockets | Chloroquine | Antimalarial EC₅₀: 15 nM (vs. 220 nM des-Cl) | |
C6-F | Strengthens H-bonding with Ser84 of DNA gyrase | Ciprofloxacin | MIC against E. coli: 0.008 μg/mL (vs. 0.5 μg/mL des-F) | |
C8-Cl/F | Blocks CYP-mediated oxidation; reduces photoisomerization | Clinafloxacin | Retains potency against quinolone-resistant mutants | [4] [6] [9] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1